molecular formula C24H20N6S2 B14962327 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14962327
M. Wt: 456.6 g/mol
InChI Key: QCDAQZLAPGBLDT-UHFFFAOYSA-N
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Description

6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a benzothiazole ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization with thioamide or carbon dioxide (CO2) as raw materials . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of a benzothiazole ring with a triazine ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H20N6S2

Molecular Weight

456.6 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H20N6S2/c1-15-9-3-5-11-17(15)25-21-28-22(26-18-12-6-4-10-16(18)2)30-23(29-21)32-24-27-19-13-7-8-14-20(19)31-24/h3-14H,1-2H3,(H2,25,26,28,29,30)

InChI Key

QCDAQZLAPGBLDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC=CC=C5C

Origin of Product

United States

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